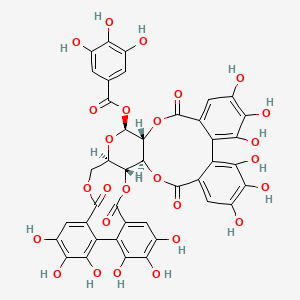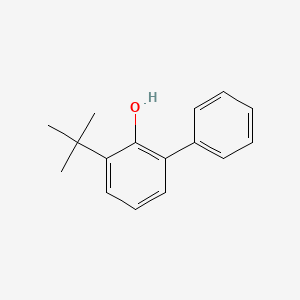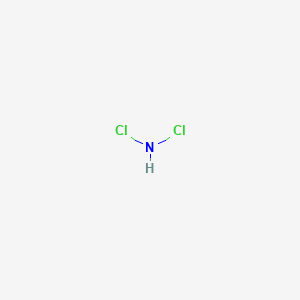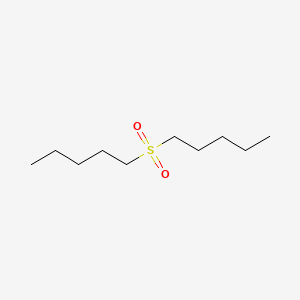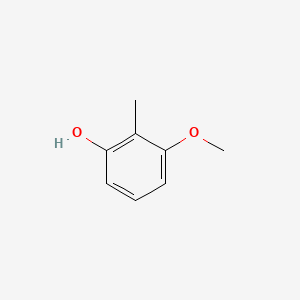
3-甲氧基-2-甲基苯酚
概述
描述
3-Methoxy-2-methylphenol, also known by its IUPAC name, is a chemical compound with the molecular formula C8H10O2 . It has a molecular weight of 138.17 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for 3-Methoxy-2-methylphenol is1S/C8H10O2/c1-6-7(9)4-3-5-8(6)10-2/h3-5,9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
One documented reaction involving 3-Methoxy-2-methylphenol is its condensation with 2-ethoxyvinylphosphonic dichloride in dioxane in the presence of trifluoroacetic acid. This reaction results in the formation of 5,13-dimethoxy-4,14-dimethyl-1-phospha-2,16-dioxatetracyclo[7.7.1.03,8.010,15]heptadeca-3,5,7,10,12,14-hexaene 1-oxide and 2-hydroxy-7-methoxy-8-methyl-2-oxobenzo .Physical And Chemical Properties Analysis
3-Methoxy-2-methylphenol is a liquid . It has a molecular weight of 138.17 .科学研究应用
紫外线吸收
间芳氧基酚类,包括 3-甲氧基-2-甲基苯酚,可用作紫外线吸收剂。它们可以被添加到防晒霜、塑料和涂料中,以防止紫外线辐射,而紫外线辐射会导致皮肤老化和材料降解 .
阻燃性
3-甲氧基-2-甲基苯酚的结构特性表明它可用作阻燃剂。当添加到材料中时,它可以提高材料的耐燃性并减缓火势蔓延,使其在生产更安全的纺织品、家具和建筑材料方面具有价值 .
生物活性化合物的合成
像 3-甲氧基-2-甲基苯酚这样的酚类衍生物是生物活性天然产物合成的构建块。这些化合物在药物领域具有潜在的应用,它们可用于开发具有抗肿瘤、抗菌或其他治疗特性的新药物 .
导电聚合物
3-甲氧基-2-甲基苯酚的化学结构使其可用于合成导电聚合物。这些聚合物具有广泛的应用,包括在电子设备、传感器和作为响应环境变化的智能材料的组成部分中 .
粘合剂和涂料
由于其热稳定性,3-甲氧基-2-甲基苯酚可以提高粘合剂和涂料的性能。它可以用于增强这些产品的耐久性和寿命,尤其是在需要耐热和化学暴露的环境中 .
分析化学
在分析化学中,3-甲氧基-2-甲基苯酚可以用作质谱法中的一种标准品或试剂,用于识别和量化样品中的物质。其清晰的质谱图使其成为各种行业中比较分析和质量控制的有用化合物 .
安全和危害
作用机制
- 3-Methoxy-2-methylphenol is a compound with the chemical formula C8H10O2 .
- Its primary targets remain elusive due to the lack of comprehensive studies. However, similar compounds with methoxy and methyl substitutions on a phenol ring have been investigated for potential antioxidant and anti-inflammatory properties .
Target of Action
属性
IUPAC Name |
3-methoxy-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-7(9)4-3-5-8(6)10-2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRZAUFJHUZRTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290102 | |
| Record name | 3-Methoxy-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6971-52-4 | |
| Record name | 3-Methoxy-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-methoxy-2-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxy-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What natural sources contain 3-methoxy-2-methylphenol, and what other compounds are often found alongside it?
A1: 3-Methoxy-2-methylphenol, also known as 5-hydroxy-2-methoxytoluene, is found in the waxy coatings of Scilla bifolia plants. [] This species contains a diverse range of long-chain resorcinols and alkane-1,3-diols. Alongside 3-methoxy-2-methylphenol, researchers identified other compounds like 1-alkyl-3,5-dimethoxybenzenes, 5-alkyl-3-methoxyphenols, 5-alkyl-2-methylresorcinols, 5-alkylresorcinols, and 1,3-alkanediols. [] Additionally, this compound has been identified as a metabolite named maristachone F, isolated from the endophytic fungus Cercophora samala associated with the plant Mitragyna inermis. []
Q2: How does the structure of 3-methoxy-2-methylphenol influence its reactivity?
A2: The presence of both a methoxy group and a methyl group on the aromatic ring of 3-methoxy-2-methylphenol significantly influences its reactivity. For example, when reacted with 2-ethoxyvinylphosphonic dichloride, the reaction proceeds specifically at the phenolic hydroxyl group. [] This selectivity is likely due to the electron-donating effects of the methoxy and methyl substituents, increasing the nucleophilicity of the phenolic oxygen. Furthermore, when exposed to AlBr3 and UV irradiation, 3-methoxy-2-methylphenol undergoes a methyl group transposition, resulting in an equilibrium mixture of various methoxycresols. [] This rearrangement suggests that the methyl group adjacent to the phenol is activated towards migration, potentially due to the stabilization of a carbocation intermediate by the neighboring electron-donating groups.
Q3: What advanced analytical techniques have been used to characterize 3-methoxy-2-methylphenol and related compounds found in natural sources?
A3: A combination of Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy played a crucial role in identifying and characterizing 3-methoxy-2-methylphenol and its related compounds in Scilla bifolia wax. [] Researchers utilized two-dimensional NMR experiments to establish the precise regiochemistry of the isolated compounds. Furthermore, they employed computer spin-simulation of 1H-NMR spectra to confirm and refine the complete NMR assignments, solidifying the structural elucidation of these naturally occurring compounds. []
Q4: Are there any known biological activities associated with 3-methoxy-2-methylphenol?
A4: While specific studies focusing on the biological activity of 3-methoxy-2-methylphenol are limited, its presence as a metabolite in Cercophora samala, a fungus known to produce bioactive compounds, suggests potential biological relevance. [] Further research is needed to explore its potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


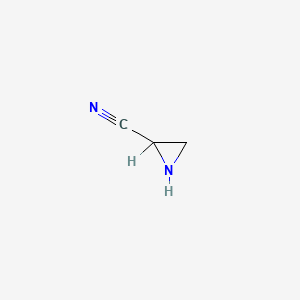
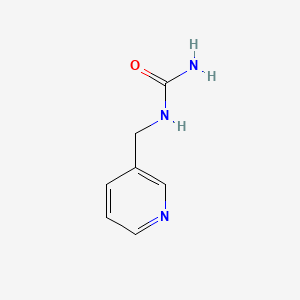




![2,7-Naphthalenedisulfonic acid, 4-amino-5-[(phenylsulfonyl)oxy]-](/img/structure/B1606767.png)


